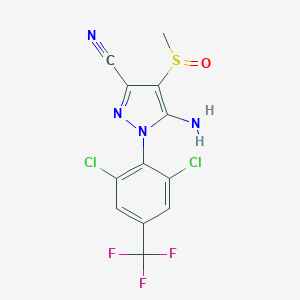

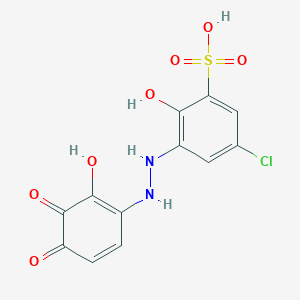

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole is a derivative of the pyrazole class, which is known for its diverse range of biological activities. Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing two adjacent nitrogen atoms. The specific compound is not directly studied in the provided papers, but its structural relatives have been explored for their crystal and molecular structures, synthesis methods, and reactivity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of 3-phenyl-5-aminopyrazole with various reagents. For instance, the reaction with carbon disulfide followed by in situ reaction with α-haloketones can lead to the formation of heterocycles and their fused derivatives . Additionally, N1-substituted-5-amino-4-cyanopyrazoles can be cyanoacetylated with a mixture of cyanoacetic acid and acetic anhydride, followed by cyclization with POCl3 to give 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction. For example, the crystal structure of 1-(2,6-dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole has been determined, revealing a triclinic system with specific cell parameters and stabilization by N–H···N hydrogen bonds . This information is valuable for understanding the potential molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 5-chloro-4-phenylazopyrazoles can react with primary amines, sodium polysulfide, and sodium azide to yield amines, disulfides, and 2,4-dihydropyrazolo[3,4-d]-1,2,3-triazoles, respectively . These reactions demonstrate the reactivity of the pyrazole ring and the potential for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. The solid-state structures can exhibit tautomerism, as seen in the study of 3(5)-amino-5(3)-arylpyrazoles, where different tautomers were observed depending on the substituent at the para position of the phenyl ring . The crystal packings are influenced by hydrogen bonding and N-H···π(arene) contacts, which could also be relevant for the compound . Solid-state NMR and solution NMR studies can provide additional insights into the tautomeric equilibria and the influence of substituents on the properties of these compounds .

Safety And Hazards

properties

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJIQRSOPSRZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

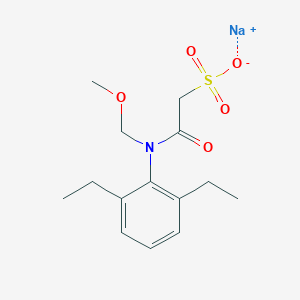

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

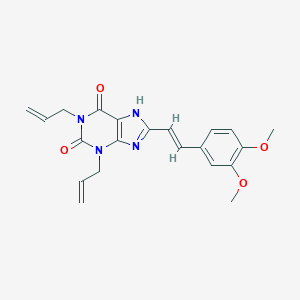

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)